Ethyl 2-methylbenzoate

Hydrolysis kinetics Ortho effect Comparative reactivity

Ethyl 2-methylbenzoate (ethyl o-toluate, CAS 87-24-1) is an ortho-methyl-substituted aromatic ester with molecular formula C10H12O2 and a molecular weight of 164.20 g·mol⁻¹. It belongs to the alkyl benzoate ester class and is characterized by the sterically and electronically influential ortho-methyl group adjacent to the ester carbonyl, which differentiates it fundamentally from its meta- and para-substituted isomers as well as from the unsubstituted parent ethyl benzoate.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 87-24-1
Cat. No. B1361085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylbenzoate
CAS87-24-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C
InChIInChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
InChIKeySOUAXOGPALPTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methylbenzoate (CAS 87-24-1): Core Identity and Procurement-Relevant Baselines


Ethyl 2-methylbenzoate (ethyl o-toluate, CAS 87-24-1) is an ortho-methyl-substituted aromatic ester with molecular formula C10H12O2 and a molecular weight of 164.20 g·mol⁻¹ [1]. It belongs to the alkyl benzoate ester class and is characterized by the sterically and electronically influential ortho-methyl group adjacent to the ester carbonyl, which differentiates it fundamentally from its meta- and para-substituted isomers as well as from the unsubstituted parent ethyl benzoate [2]. The compound is a colorless liquid at ambient temperature with a boiling point of 220–221 °C (731 mmHg), density of 1.032 g·mL⁻¹ at 25 °C, and refractive index of approximately 1.507 [1]. Its physicochemical profile supports its use as a fragrance ingredient, synthetic intermediate, and solvent in pharmaceutical and fine-chemical manufacturing [2].

Why Ethyl 2-Methylbenzoate Cannot Be Interchanged with Generic Alkyl Benzoates


The ortho-methyl substituent in ethyl 2-methylbenzoate introduces a pronounced steric and electronic perturbation that fundamentally alters hydrolysis kinetics, molecular geometry, volatility, and sensory profile relative to its positional isomers and the unsubstituted parent [1]. In alkaline hydrolysis, the Hammett reaction constant (ρ) increases from 2.50 for unsubstituted ethyl benzoates to 2.76 for the 2-methyl-substituted series, reflecting altered transition-state electronics [1]. For methyl benzoate analogs studied under identical conditions, the ortho-methyl congener hydrolyzes at only 14% of the rate of the unsubstituted parent—roughly 5-fold slower than the para-methyl isomer and 3.6-fold slower than the meta-methyl isomer [2]. In the gas phase, photoelectron spectroscopy reveals that the ortho-methyl group forces the carboxylate moiety approximately 25° out of the aromatic plane, a conformational distortion absent in meta and para isomers [3]. These quantifiable differences mean that substituting ethyl 2-methylbenzoate with ethyl 3-methylbenzoate, ethyl 4-methylbenzoate, or ethyl benzoate in a formulation or synthetic sequence will yield non-equivalent reactivity, different headspace volatility, and divergent sensory characteristics.

Quantitative Differentiation Evidence for Ethyl 2-Methylbenzoate: Comparator-Based Selection Data


Alkaline Hydrolysis Kinetics: Ortho-Methyl Retardation vs. Unsubstituted, Meta, and Para Isomers

Under alkaline hydrolysis conditions, the ortho-methyl group of ethyl 2-methylbenzoate substantially retards reaction rate relative to the unsubstituted parent and positional isomers. The Hammett reaction constant ρ for alkaline hydrolysis of 2-methyl-substituted ethyl benzoates in 85% ethanol–water at 25 °C is 2.76, compared with 2.50 for the unsubstituted ethyl benzoate series [1]. In a directly comparable study of methyl benzoate analogs in 70% v/v dioxane–water at 40 °C, the relative hydrolysis rates are: parent (methyl benzoate) = 1.00, 3-methyl = 0.71, 4-methyl = 0.51, and 2-methyl = 0.14 [2]. This represents a 7.1-fold rate reduction for the ortho-methyl compound versus the unsubstituted parent and a 3.6-fold reduction versus the para-methyl isomer under identical conditions.

Hydrolysis kinetics Ortho effect Comparative reactivity Alkaline ester hydrolysis

Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Positional Isomers

The ortho-methyl substitution pattern in ethyl 2-methylbenzoate produces a distinct physicochemical fingerprint that enables unambiguous identification and isomer-specific procurement. The boiling point of the target compound (220–221 °C at 731 mmHg; ~227 °C at 760 mmHg) differs from ethyl benzoate (212 °C) , ethyl 3-methylbenzoate (234 °C) [1], and ethyl 4-methylbenzoate (232–235 °C) [2]. Density at 25 °C is 1.032 g·mL⁻¹ for the ortho isomer , compared with 1.045 for ethyl benzoate , approximately 1.03 for the meta isomer [1], and 1.025 for the para isomer [2]. The refractive index (n²⁰/D) of ~1.507 also discriminates the ortho isomer from ethyl benzoate (~1.504–1.506). These differences are practically significant for GC and HPLC method development, distillation-based purification, and incoming quality control verification.

Physicochemical properties Isomer differentiation Separation science Quality control

Fragrance Profile Differentiation: Patent-Documented Olfactory Character vs. Methyl 2-Methylbenzoate

Ethyl 2-methylbenzoate has been patented as a fragrance ingredient (EP4532644A1) delivering a specific olfactory profile described as strong, clean, floral, natural, fruity, fresh, spicy, durable, complex, fine, and green, with reduced undesirable notes including less sweaty, less animalic, less mushroomy, and less terpenic character [1]. This profile is structurally distinct from that of methyl 2-methylbenzoate, which is disclosed in a separate fragrance patent (WO2023232237A1) for use in perfumes, colognes, and personal care products [2]. The ethyl ester's higher logP (~3.19 estimated) versus the methyl ester (logP ~2.75) translates to lower water solubility (~233 mg·L⁻¹ estimated at 25 °C) and a different evaporation curve, affecting fragrance longevity and headspace evolution in finished formulations.

Fragrance chemistry Olfactory characterization Sensory science Perfumery ingredients

Molecular Geometry Distortion: Ortho-Methyl-Induced Carboxylate Out-of-Plane Twist Measured by Photoelectron Spectroscopy

Temperature-dependent photoelectron spectroscopy of methyl benzoate anions reveals a steric effect unique to the ortho-methyl isomer. In o-CH₃C₆H₄CO₂⁻, the carboxylate group is pushed out of the plane of the benzene ring by approximately 25°, and its internal rotational barrier is significantly reduced relative to the meta and para isomers [1]. This conformational distortion is absent in the meta- and para-methylbenzoate anions, which exhibit well-resolved vibrational structure in their photoelectron spectra at 18 K, whereas the ortho isomer yields broad, unresolved spectra even at the lowest ion-trap temperatures due to strong coupling between OCO bending and CO₂ torsional modes [1]. The interaction between carboxylate and methyl groups in the ortho anion is repulsive, with no evidence of C–H···O hydrogen bonding [1].

Molecular conformation Photoelectron spectroscopy Steric effect Computational chemistry

Vapor Pressure and Volatility Profile: Differentiation from Ethyl Benzoate and Methyl 2-Methylbenzoate

Ethyl 2-methylbenzoate exhibits a vapor pressure of approximately 0.08–0.10 mmHg at 25 °C . This is lower than that of ethyl benzoate, for which the EPI Suite model estimates 0.197 mmHg at 25 °C and experimentally determined values are approximately 0.18 mmHg at 25 °C [1], and also lower than that of methyl 2-methylbenzoate, estimated at approximately 0.15–0.20 mmHg at 25 °C . The boiling point hierarchy confirms this trend: ethyl benzoate (212 °C) < ethyl 2-methylbenzoate (220–227 °C) < methyl 2-methylbenzoate (207–215 °C at lower molecular weight). The lower volatility of the ethyl ortho-methyl ester translates to a reduced headspace concentration in fragrance and flavor applications, affecting perceived intensity and release kinetics.

Volatility Vapor pressure Headspace analysis Evaporation profile

Ortho-Directed Reactivity: Unique Anion Generation for Hauser Annulation Not Accessible with Meta/Para Isomers

Ethyl 2-methylbenzoate displays ortho-specific reactivity that cannot be replicated by its meta- or para-methyl isomers. Treatment of ethyl o-toluate with lithium diisopropylamide (LDA) at −78 °C generates a benzylic anion via deprotonation of the ortho-methyl group, which upon attempted trapping with ethyl crotonate yields the dimeric product 3-(2-methylphenyl)-1H-2-benzopyran-2-one [1]. This reactivity exploits the acidity of the ortho-methyl C–H bonds, which is enhanced by proximity to the ester carbonyl. Neither ethyl 3-methylbenzoate nor ethyl 4-methylbenzoate can undergo this ortho-directed metalation to produce the same annulation products. This reaction is the foundation of the Hauser [4+2] annulation methodology widely used in the synthesis of naphthoquinone antibiotics and related polycyclic natural products [1].

Ortho-lithiation Hauser annulation Synthetic methodology Anionic chemistry

Evidence-Backed Application Scenarios for Ethyl 2-Methylbenzoate in Research and Industry


Fragrance and Personal Care Formulation Requiring Clean-Floral-Green Olfactory Character with Controlled Volatility

Ethyl 2-methylbenzoate is specifically disclosed in EP4532644A1 as delivering a strong, clean, floral, natural, fruity, fresh, and green fragrance profile with reduced undesirable animalic and terpenic notes [1]. Its vapor pressure of ~0.08–0.10 mmHg at 25 °C [2] is approximately 50% lower than that of ethyl benzoate (~0.18–0.20 mmHg), providing a more durable fragrance experience with slower headspace release. This combination of patented sensory character and reduced volatility makes ethyl 2-methylbenzoate the preferred choice over ethyl benzoate or methyl 2-methylbenzoate for fine fragrances and personal care products where longevity and clean floral character are valued.

Synthetic Intermediate for Ortho-Directed Metalation and Hauser Annulation in Natural Product Synthesis

Ethyl 2-methylbenzoate is uniquely capable of undergoing benzylic deprotonation with LDA at −78 °C to generate a nucleophilic anion that participates in Hauser [4+2] annulation reactions [1]. This ortho-specific reactivity is not accessible with ethyl 3-methylbenzoate or ethyl 4-methylbenzoate, making the ortho isomer an essential procurement specification for synthetic routes to naphthoquinone antibiotics, anthracyclines, and related polycyclic frameworks. The 7.1-fold slower alkaline hydrolysis rate versus unsubstituted benzoates [2] provides additional protection against undesired ester cleavage during multistep sequences involving basic conditions.

Analytical Reference Standard for Isomer-Specific Method Development and Quality Control

The distinct physicochemical fingerprint of ethyl 2-methylbenzoate—boiling point 220–221 °C (731 mmHg), density 1.032 g·mL⁻¹, and refractive index ~1.507 [1]—differentiates it from ethyl benzoate (212 °C, 1.045 g·mL⁻¹), ethyl 3-methylbenzoate (234 °C, ~1.03 g·mL⁻¹), and ethyl 4-methylbenzoate (232–235 °C, 1.025 g·mL⁻¹) [2]. These differences are sufficient for unambiguous isomer identification by GC retention time, refractive index, or density measurement, supporting regulatory compliance testing, impurity profiling, and incoming raw material verification in pharmaceutical and fragrance manufacturing.

Physicochemical Probe for Steric and Electronic Ortho-Substituent Effect Studies

Ethyl 2-methylbenzoate serves as a well-characterized model compound for investigating ortho-substituent effects. The Hammett ρ value of 2.76 for its alkaline hydrolysis versus 2.50 for the unsubstituted series [1] quantifies the electronic perturbation of the ortho-methyl group on ester reactivity. The ~25° out-of-plane carboxylate twist measured by photoelectron spectroscopy [2] provides a direct experimental measure of ground-state steric distortion. These validated parameters make ethyl 2-methylbenzoate a benchmark compound for computational chemistry validation, physical organic chemistry teaching laboratories, and quantitative structure–reactivity relationship (QSRR) studies.

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